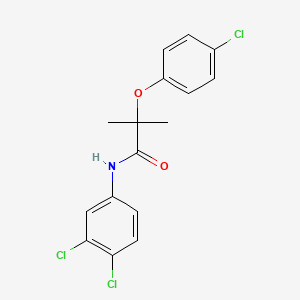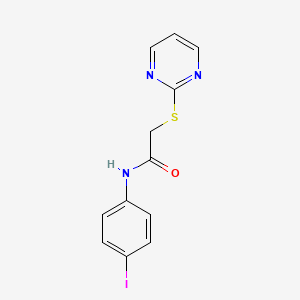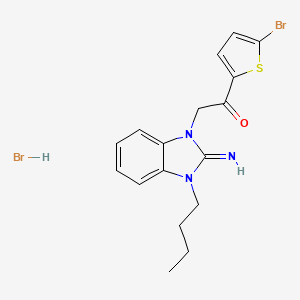![molecular formula C19H21NO5 B5053947 1-(3,4-dimethoxyphenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one](/img/structure/B5053947.png)
1-(3,4-dimethoxyphenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dimethoxyphenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one, also known as DAPK-1 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is an inhibitor of the death-associated protein kinase 1 (DAPK-1), which plays a crucial role in various cellular processes, including apoptosis, autophagy, and inflammation.
Wirkmechanismus
The mechanism of action of 1-(3,4-dimethoxyphenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one involves the inhibition of 1-(3,4-dimethoxyphenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one, which is a calcium/calmodulin-dependent serine/threonine kinase. 1-(3,4-dimethoxyphenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one plays a crucial role in various cellular processes, including apoptosis, autophagy, and inflammation. Inhibition of 1-(3,4-dimethoxyphenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one by 1-(3,4-dimethoxyphenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Biochemical and Physiological Effects:
1-(3,4-dimethoxyphenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one has been shown to have various biochemical and physiological effects. Inhibition of 1-(3,4-dimethoxyphenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one by 1-(3,4-dimethoxyphenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one has been shown to induce apoptosis, inhibit cell proliferation, and reduce inflammation. It has also been shown to improve cognitive function in animal models of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(3,4-dimethoxyphenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one in lab experiments include its high potency and selectivity for 1-(3,4-dimethoxyphenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one inhibition. However, the limitations include its poor solubility in water, which may limit its use in in vivo experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(3,4-dimethoxyphenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one. These include:
1. Development of more potent and selective 1-(3,4-dimethoxyphenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one inhibitors.
2. Investigation of the role of 1-(3,4-dimethoxyphenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one in other diseases, such as autoimmune and inflammatory disorders.
3. Evaluation of the safety and efficacy of 1-(3,4-dimethoxyphenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one in clinical trials.
4. Development of novel drug delivery systems to improve the solubility and bioavailability of 1-(3,4-dimethoxyphenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one.
5. Investigation of the potential use of 1-(3,4-dimethoxyphenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one as a therapeutic agent in combination with other drugs or therapies.
Conclusion:
In conclusion, 1-(3,4-dimethoxyphenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one is a promising chemical compound that has potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Its mechanism of action involves the inhibition of 1-(3,4-dimethoxyphenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one, which plays a crucial role in various cellular processes. Further research is needed to fully understand the safety and efficacy of 1-(3,4-dimethoxyphenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one and its potential use in clinical settings.
Synthesemethoden
The synthesis of 1-(3,4-dimethoxyphenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one involves the reaction of 2,4-dimethoxybenzaldehyde with 3,4-dimethoxyaniline in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The reaction takes place under reflux conditions, and the product is obtained in good yield after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(3,4-dimethoxyphenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. It has been shown to inhibit the activity of 1-(3,4-dimethoxyphenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one, which is overexpressed in various types of cancer, including breast, lung, and prostate cancer. Inhibition of 1-(3,4-dimethoxyphenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one by 1-(3,4-dimethoxyphenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Eigenschaften
IUPAC Name |
(E)-3-(2,4-dimethoxyanilino)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-22-14-6-7-15(18(12-14)24-3)20-10-9-16(21)13-5-8-17(23-2)19(11-13)25-4/h5-12,20H,1-4H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVEVMVCAZIXLRO-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC=CC(=O)C2=CC(=C(C=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)N/C=C/C(=O)C2=CC(=C(C=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-chloro-5-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]-3-isothiazolidinone 1,1-dioxide](/img/structure/B5053865.png)

![{[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}acetonitrile](/img/structure/B5053892.png)

![5-bromo-2-[3-(3-methoxyphenoxy)propoxy]-1,3-dimethylbenzene](/img/structure/B5053905.png)
![N-[2-(2-methoxyphenyl)ethyl]-3-methylcyclohexanamine](/img/structure/B5053907.png)
![4-(5-{[3-(2,4-dimethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5053910.png)
![5-{[3-(methoxycarbonyl)-2-methylphenyl]amino}-5-oxopentanoic acid](/img/structure/B5053915.png)
![4-[2-(1-pyrrolidinyl)ethyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione hydrochloride](/img/structure/B5053922.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B5053931.png)
![4-ethyl 2-methyl 3-methyl-5-[(trichloroacetyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B5053935.png)
![2-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)benzyl]ethanamine](/img/structure/B5053936.png)
![N-[2-furyl(8-hydroxy-7-quinolinyl)methyl]-2-phenylacetamide](/img/structure/B5053939.png)
